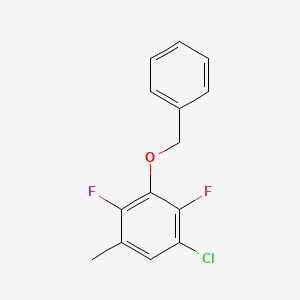
Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a chloro-fluorophenoxy moiety, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane typically involves the reaction of 5-chloro-2-fluorophenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-chloro-2-fluorophenol+tert-butyldimethylsilyl chlorideEt3Nthis compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy moiety can be oxidized under specific conditions to form quinones.
Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or acids to yield 5-chloro-2-fluorophenol and tert-butyldimethylsilanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 5-chloro-2-fluoroaniline.
Oxidation: Formation of quinones or other oxidized derivatives.
Hydrolysis: 5-chloro-2-fluorophenol and tert-butyldimethylsilanol.
Aplicaciones Científicas De Investigación
Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a protecting group for phenols in multi-step organic syntheses.
Material Science: Utilized in the preparation of silicon-based polymers and resins.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Investigated for its potential effects on biological systems and as a tool in biochemical assays.
Mecanismo De Acción
The mechanism of action of tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane primarily involves its ability to act as a protecting group for phenolic hydroxyl groups. The silyl ether bond is stable under a variety of conditions but can be selectively cleaved when necessary. This allows for the temporary protection of reactive hydroxyl groups during complex synthetic sequences.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(3-chloro-2-fluorophenoxy)dimethylsilane
- tert-Butyl(2-fluorophenoxy)dimethylsilane
- tert-Butyl(chloro)dimethylsilane
Uniqueness
Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which can influence its reactivity and the types of reactions it can undergo. This dual substitution pattern can provide distinct electronic and steric effects compared to similar compounds with only one substituent.
Propiedades
IUPAC Name |
tert-butyl-(5-chloro-2-fluorophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClFOSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZADWSBWXFIDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B8031921.png)






![2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-pyrrole](/img/structure/B8031960.png)






